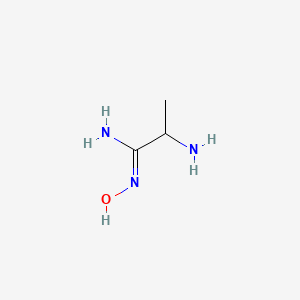

2-amino-N'-hydroxypropanimidamide

Description

2-Amino-N'-hydroxypropanimidamide is an amidine derivative characterized by a propanimidamide backbone (three-carbon chain) substituted with an amino (-NH₂) group at the second carbon and a hydroxylamine (-NHOH) group at the N'-position. This structure confers unique reactivity, blending the basicity of amidines with the redox-active properties of hydroxylamines. The hydroxylamine group enables participation in nucleophilic substitutions and condensation reactions, while the amidine moiety may enhance binding to biological targets .

Properties

Molecular Formula |

C3H9N3O |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

2-amino-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C3H9N3O/c1-2(4)3(5)6-7/h2,7H,4H2,1H3,(H2,5,6) |

InChI Key |

MNXGWKHGKABNQN-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=N/O)/N)N |

Canonical SMILES |

CC(C(=NO)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diaminomaleonitrile with hydroxylamine under acidic conditions to yield the desired product . The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-amino-N’-hydroxypropanimidamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-N’-hydroxypropanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of 2-Amino-N'-hydroxypropanimidamide and Analogous Compounds

*Note: The molecular formula and weight for 2-amino-N'-hydroxypropanimidamide are inferred based on its name and comparison to analogs.

Structural and Functional Differences

- Amidine vs. Amide Functionality: Unlike amides (e.g., 2-Amino-N,3-dimethylbenzamide ), amidines like 2-amino-N'-hydroxypropanimidamide possess a protonatable imine group (-C=NH), enhancing their basicity and ability to form hydrogen bonds. This makes them more reactive in acid-catalyzed reactions .

- Hydroxylamine vs. Amidoxime: Hydroxylamine substituents (in 2-amino-N'-hydroxypropanimidamide) favor redox reactions and nucleophilic additions, whereas amidoximes (e.g., 2-Piperidinoacetamidoxime ) excel in metal coordination due to their bidentate ligand capability.

- Substituent Effects : The dimethyl groups in N'-hydroxy-2,2-dimethylpropanimidamide increase lipophilicity, improving membrane permeability in agrochemical applications. In contrast, the chloropyrazole group in 3-(4-chloro-3,5-dimethylpyrazolyl)-N'-hydroxypropanimidamide introduces antimicrobial properties.

Reactivity and Stability

- Hydroxylamine Reactivity: The -NHOH group in 2-amino-N'-hydroxypropanimidamide facilitates condensation with aldehydes/ketones, forming hydrazones—a key step in pharmaceutical synthesis .

- Thermal Stability : Dimethyl-substituted analogs (e.g., N'-hydroxy-2,2-dimethylpropanimidamide ) exhibit higher thermal stability compared to unsubstituted amidines, likely due to steric hindrance reducing decomposition.

- Solubility: Polar amidines (e.g., target compound) are soluble in polar solvents (water, ethanol), whereas lipophilic derivatives (e.g., N'-hydroxy-2,2-dimethylpropanimidamide) prefer organic solvents like dichloromethane .

Research Findings and Gaps

- Bioactivity : While chloropyrazole-substituted amidines demonstrate antimicrobial effects, the target compound’s bioactivity remains unstudied.

- Toxicity: Related amidines (e.g., 2-Amino-N,3-dimethylbenzamide ) show Category 4 acute toxicity (oral/dermal/inhalation), suggesting similar hazards for 2-amino-N'-hydroxypropanimidamide.

- Synthetic Challenges : Hydroxylamine groups are prone to oxidation, requiring inert atmospheres during synthesis .

Biological Activity

2-Amino-N'-hydroxypropanimidamide is a compound of significant interest in biochemical research due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C3H9N3O

- Molecular Weight : 103.12 g/mol

- IUPAC Name : 2-amino-N'-hydroxypropanimidamide

- Canonical SMILES : CC(C(=NO)N)N

The biological activity of 2-amino-N'-hydroxypropanimidamide primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thereby blocking their function. This inhibition can alter various cellular processes, including metabolic pathways and signaling cascades.

Biological Activities

- Enzyme Inhibition

-

Antimicrobial Properties

- Preliminary studies suggest that 2-amino-N'-hydroxypropanimidamide possesses antimicrobial activity, which could be useful in developing new antibiotics or treatments for infections.

-

Potential Therapeutic Applications

- Ongoing research is exploring its use as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes associated with tumor growth and proliferation.

Case Studies

-

Antidiabetic Activity

- A study evaluated the antidiabetic properties of various compounds, including 2-amino-N'-hydroxypropanimidamide, by measuring their effects on glucose metabolism through enzyme inhibition assays. The results indicated significant inhibition of α-amylase and α-glucosidase activities, suggesting potential for managing blood glucose levels .

-

Antimicrobial Assessment

- In vitro tests were conducted to assess the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated that 2-amino-N'-hydroxypropanimidamide exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Amino-N-hydroxyacetamidine | Acetamidine backbone | Moderate enzyme inhibition |

| 2-Amino-N-hydroxybutanimidamide | Butanimidamide backbone | Strong enzyme inhibition |

| 2-Amino-N'-hydroxypropanimidamide | Propanimidamide backbone with amino and hydroxy groups | Significant enzyme inhibition and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.